2(3H)-Furanone, 3-ethyldihydro-

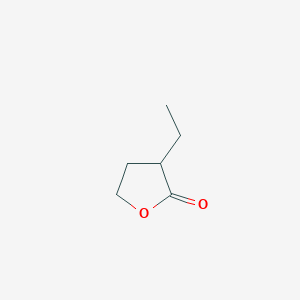

Description

3-Ethyldihydro-2(3H)-furanone (CAS 695-06-7) is a cyclic ester belonging to the furanone family, characterized by a five-membered lactone ring with an ethyl substituent at the 3-position. This compound is frequently identified as a flavor and aroma contributor in natural products, including plant-derived oils and honey. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol. The compound’s structure imparts distinct sensory properties, often described as sweet, caramel-like, or nutty, depending on its concentration and matrix .

Structure

3D Structure

Properties

IUPAC Name |

3-ethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-5-3-4-8-6(5)7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEMJYIRAXUQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13888-01-2 | |

| Record name | NSC85346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 3-ethyldihydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an aldehyde under acidic conditions, followed by cyclization to form the furanone ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, 3-ethyldihydro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial to achieving high yields and minimizing by-products. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Furanone, 3-ethyldihydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the furanone ring into a more saturated lactone or open the ring to form linear compounds.

Substitution: The ethyl group on the furanone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl group under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated lactones or linear alcohols.

Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

2(3H)-Furanone, 3-ethyldihydro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-ethyldihydro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s furanone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Furanones

Structural Variations and Nomenclature

Furanones share a common lactone backbone but differ in substituents and ring saturation (Table 1). For example:

- 2(3H)-Furanone is also termed α-crotonolactone or γ-crotonolactone .

- 5-Methyldihydro-2(3H)-furanone (CAS 108-29-2) has a methyl group at the 5-position .

- Dihydro-5-pentyldihydro-2(3H)-furanone (CAS 104-61-0) features a pentyl chain .

Table 1: Structural Comparison of Selected Furanones

Occurrence in Natural Products

- 3-Ethyldihydro-2(3H)-furanone is a marker in Camellia seed oil and Gurum seed oil, contributing to their nutty and roasted flavors .

- Dihydro-5-methyl-2(3H)-furanone (γ-valerolactone) is abundant in buckwheat honey and defatted rice bran, correlating with caramel-like notes .

- 5-Methyldihydro-2(3H)-furanone and 5-pentyldihydro-2(3H)-furanone are key components of peanut oil, enhancing roasted and nutty sensory profiles .

Flavor and Aroma Contributions

- 3-Ethyldihydro-2(3H)-furanone is associated with bitter and burnt flavors in jujube slices when combined with other furanones like 5-methyl-2(5H)-furanone .

- Dihydro-5-methyl-2(3H)-furanone (γ-valerolactone) is linked to sweet and caramel-like aromas in honey and baked products .

- Dihydro-3-methyl-2(3H)-furanone enhances roasted notes in buckwheat honey, acting as a key differentiator among honey varieties .

Physicochemical Properties

- Boiling Points: 3-Ethyldihydro-2(3H)-furanone: 492.2 K (estimated) . Dihydro-5-methyl-2(3H)-furanone: 463–465 K (literature range) .

- Stability: Alkyl-substituted furanones (e.g., 5-pentyldihydro-2(3H)-furanone) exhibit higher hydrophobicity, influencing their persistence in lipid-rich matrices like oils . Hydroxylated derivatives (e.g., dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) show increased polarity, affecting their solubility in aqueous systems .

Key Research Findings

- PCA Analysis: In Camellia seed oil, 3-ethyldihydro-2(3H)-furanone clusters with aldehydes and ketones, indicating its role in defining flavor profiles .

- Sensory Correlation: In peanut oil, higher levels of 5-pentyldihydro-2(3H)-furanone correlate with intensified roasted flavors, validated by GC-MS and sensory panels .

- Dietary Monitoring: Furanones like γ-stearolactone (dihydro-5-tetradecyl-2(3H)-furanone) are proposed as biomarkers for dietary rye intake due to their detectability in exhaled breath .

Biological Activity

2(3H)-Furanone, 3-ethyldihydro- is a cyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2(3H)-Furanone, 3-ethyldihydro- is , with a molecular weight of approximately 142.20 g/mol. The structure features a five-membered lactone ring with an ethyl group at position 3 and two methyl groups at position 5. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that 2(3H)-Furanone, 3-ethyldihydro- exhibits significant antimicrobial properties. It has been studied against various bacterial strains, including Salmonella and E. coli, demonstrating effective inhibition of growth in vitro. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

In addition to its antimicrobial effects, this compound shows notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This activity suggests potential applications in pharmaceuticals aimed at combating oxidative damage.

The biological activity of 2(3H)-Furanone, 3-ethyldihydro- is believed to stem from its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. While the exact mechanisms are still under investigation, initial findings suggest that it may influence signaling pathways relevant in pharmacology and toxicology.

Table: Summary of Biological Activities

| Activity | Effect | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Inhibition of growth | Salmonella, E. coli |

| Antioxidant | Scavenging free radicals | Various cell lines |

| Enzyme Modulation | Potential modulation | Various enzymes |

Case Study: Antimicrobial Efficacy

A study conducted by Forstner et al. (2004) evaluated the antimicrobial efficacy of 2(3H)-Furanone, 3-ethyldihydro- against several pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound could be developed as a natural preservative in food products due to its effectiveness against foodborne pathogens .

Case Study: Antioxidant Properties

Another research effort focused on the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results demonstrated that 2(3H)-Furanone, 3-ethyldihydro- exhibited a dose-dependent scavenging effect, with an IC50 value comparable to established antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2(3H)-Furanone, 3-ethyldihydro- in academic laboratories?

- Methodology : The compound can be synthesized via lactonization of γ-hydroxy esters or through cyclization of α,β-unsaturated carboxylic acid derivatives. For example, substituted furanones are often prepared using catalytic acid or base conditions to promote ring closure. Evidence from triazole-functionalized furanone syntheses suggests that microwave-assisted reactions or solvent-free conditions may improve yield and purity . Characterization typically involves H NMR, C NMR, and IR spectroscopy to confirm lactone ring formation and ethyl substitution .

Q. Which spectroscopic techniques are critical for characterizing 2(3H)-Furanone, 3-ethyldihydro-?

- Methodology :

- NMR Spectroscopy : H NMR identifies protons adjacent to the lactone carbonyl (δ ~4.5–5.5 ppm for dihydrofuranone ring protons) and ethyl group signals (δ ~1.2–1.4 ppm for CH, δ ~2.3–2.7 ppm for CH) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO has a theoretical mass of 114.1424 g/mol) .

- IR Spectroscopy : Strong absorption at ~1750 cm confirms the lactone carbonyl .

Q. What are the key structural and stereochemical features of 2(3H)-Furanone, 3-ethyldihydro-?

- Methodology : X-ray crystallography or computational modeling (e.g., density functional theory, DFT) resolves stereochemistry. The ethyl substituent at position 3 introduces steric effects that influence ring puckering and reactivity. For enantiomeric forms, chiral chromatography or optical rotation measurements are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 2(3H)-Furanone derivatives?

- Methodology : Systematic optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) is critical. For example, reports yields of 60–85% for triazole-functionalized analogs using Cu(I)-catalyzed click chemistry, while highlights atom-efficient methods with yields >90% under solvent-free conditions. Comparative kinetic studies and DOE (Design of Experiments) approaches can identify critical variables .

Q. What computational approaches predict the physicochemical properties of 2(3H)-Furanone, 3-ethyldihydro-?

- Methodology :

- QSAR/QSPR Modeling : Predicts solubility, logP, and bioavailability using descriptors like molecular weight (114.14 g/mol) and topological polar surface area (26.3 Ų) .

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the dihydrofuranone ring under varying pH and temperature .

- DFT Calculations : Evaluate electron density distribution and reactivity toward nucleophiles (e.g., at the lactone carbonyl) .

Q. How does the stability of 2(3H)-Furanone, 3-ethyldihydro- vary under experimental conditions?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via HPLC. The lactone ring is prone to hydrolysis in aqueous media, forming the corresponding γ-hydroxy acid. Buffered solutions (pH 4–6) minimize degradation, as shown in studies of structurally similar γ-lactones .

Q. What role does 2(3H)-Furanone, 3-ethyldihydro- play in asymmetric synthesis?

- Methodology : The ethyl group at position 3 can act as a chiral auxiliary. Enantioselective synthesis employs chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or enzymatic resolution (lipases for kinetic separation). Stereochemical outcomes are validated via circular dichroism (CD) or chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.